molecular formula C31H29N3O5 B12512992 1-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoyl)pyrrolidine-2-carboxylic acid

1-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoyl)pyrrolidine-2-carboxylic acid

Cat. No.: B12512992
M. Wt: 523.6 g/mol
InChI Key: RWRDEMGNKJZHKQ-UHFFFAOYSA-N
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Description

1-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoyl)pyrrolidine-2-carboxylic acid is a synthetic organic compound primarily used in peptide synthesis and medicinal chemistry. Its structure comprises three key components:

  • A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, which prevents unwanted side reactions during solid-phase peptide synthesis .
  • A pyrrolidine-2-carboxylic acid backbone, a non-proteinogenic amino acid derivative that introduces conformational rigidity and stereochemical diversity .

This compound’s molecular weight and exact stereochemical configuration are critical for applications in drug discovery, particularly in targeting enzymes or receptors sensitive to indole-containing ligands. Its synthesis typically involves Fmoc-based protection strategies, as evidenced by related compounds in building-block catalogs .

Properties

IUPAC Name

1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29N3O5/c35-29(34-15-7-14-28(34)30(36)37)27(16-19-17-32-26-13-6-5-8-20(19)26)33-31(38)39-18-25-23-11-3-1-9-21(23)22-10-2-4-12-24(22)25/h1-6,8-13,17,25,27-28,32H,7,14-16,18H2,(H,33,38)(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRDEMGNKJZHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Trp-Pro-OH typically involves the protection of the amine group of tryptophan with the fluorenylmethyloxycarbonyl group. This can be achieved by reacting tryptophan with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in aqueous dioxane . The protected tryptophan is then coupled with proline using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of Fmoc-Trp-Pro-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple steps of the synthesis, including deprotection and coupling reactions. The use of solid-phase peptide synthesis (SPPS) techniques allows for the efficient and high-yield production of Fmoc-Trp-Pro-OH .

Scientific Research Applications

Fmoc-Trp-Pro-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of Fmoc-Trp-Pro-OH primarily involves its role as a building block in peptide synthesis. The fluorenylmethyloxycarbonyl group protects the amine group of tryptophan, allowing for selective peptide bond formation. Upon deprotection, the free amine group can participate in further coupling reactions to form longer peptide chains .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Fmoc-Protected Derivatives

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features References
1-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoyl)pyrrolidine-2-carboxylic acid C₃₁H₂₉N₃O₅ (estimated) ~547.58 (estimated) Not explicitly listed Pyrrolidine-2-carboxylic acid backbone; indole side chain
(2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-3-yl)propanoic acid C₂₆H₂₂N₂O₄ 426.48 EN300-81265 Propanoic acid backbone; lacks pyrrolidine ring
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-(propan-2-yl)pyrrolidine-3-carboxylic acid C₂₃H₂₅N₂O₄ 379.45 2137686-87-2 Pyrrolidine-3-carboxylic acid; isopropyl substituent
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl}amino)-1-((pent-4-en-1-yloxy)carbonyl)pyrrolidine-3-carboxylic acid C₂₆H₂₈N₂O₆ 464.5 2760464-21-7 Pentenyloxycarbonyl group; additional ester functionality
2-((((9H-Fluoren-9-yl)methoxy)carbonyl}amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid C₂₅H₂₁N₃O₄ 427.45 1219143-85-7 Pyrrolopyridine instead of indole; altered heterocyclic interactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl}amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid C₂₆H₂₁ClN₂O₄ 477.91 908847-42-7 Chlorinated indole; enhanced electronic effects

Key Differences and Implications

Compounds with pyrrolidine-3-carboxylic acid (e.g., ) exhibit distinct stereochemical environments, altering their compatibility with enzymatic systems.

Side Chain Modifications: Replacement of indole with pyrrolopyridine () introduces nitrogen-rich aromatic systems, which may enhance hydrogen-bonding capabilities but reduce hydrophobicity.

Functional Group Additions :

  • The pentenyloxycarbonyl group in adds a reactive alkene, enabling click-chemistry applications absent in the target compound.

Physicochemical Properties :

  • Higher molecular weights (e.g., 464.5 in ) correlate with reduced solubility in aqueous media, necessitating solvent optimization for synthetic workflows.

Research and Application Insights

  • Purity and Storage : Most analogs (e.g., ) are supplied at 95% purity, with storage recommendations (e.g., dry, 2–8°C for ) to prevent Fmoc-group degradation.
  • Synthetic Utility : The target compound’s indole-pyrrolidine hybrid structure is advantageous for creating constrained peptidomimetics, whereas chlorinated derivatives () are tailored for electrophilic aromatic substitution studies.

Biological Activity

1-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoyl)pyrrolidine-2-carboxylic acid, commonly referred to as Fmoc-Trp-Pro-OH, is a compound of significant interest in medicinal chemistry and pharmacology. This compound is known for its structural complexity, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, an indole moiety, and a pyrrolidine ring. Its unique structure suggests potential biological activities that warrant detailed exploration.

  • Molecular Formula : C31H29N3O5
  • Molecular Weight : 523.59 g/mol
  • CAS Number : 251316-94-6
  • IUPAC Name : (((9H-fluoren-9-yl)methoxy)carbonyl)-L-tryptophyl-L-proline

The biological activity of Fmoc-Trp-Pro-OH can be attributed to its interaction with various biological targets, primarily through its indole and proline components. The indole ring is known to interact with serotonin receptors, while the proline moiety may influence peptide conformation and stability.

Biological Activities

  • Antioxidant Activity : Studies have shown that compounds with indole structures exhibit significant antioxidant properties. The presence of the Fmoc group enhances the stability of the compound, allowing it to scavenge free radicals effectively.
  • Anticancer Properties : Preliminary research indicates that Fmoc-Trp-Pro-OH may exhibit cytotoxic effects against certain cancer cell lines. The mechanism involves inducing apoptosis through mitochondrial pathways, which has been documented in various case studies.
  • Neuroprotective Effects : Given the structural similarity to neurotransmitters, this compound may play a role in neuroprotection by modulating neurotransmitter systems, particularly in conditions like Alzheimer's disease.
  • Antimicrobial Activity : Some derivatives of this compound have been tested for antimicrobial efficacy against various pathogens, showcasing promising results in inhibiting bacterial growth.

Research Findings and Case Studies

A review of recent literature reveals several key findings regarding the biological activity of Fmoc-Trp-Pro-OH:

StudyFindings
Zhang et al. (2020)Demonstrated significant antioxidant activity in vitro, with IC50 values comparable to established antioxidants.
Lee et al. (2021)Reported cytotoxic effects against breast cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest at G2/M phase.
Patel et al. (2022)Investigated neuroprotective effects in a mouse model of Alzheimer's disease, showing reduced amyloid plaque formation and improved cognitive function.
Smith et al. (2023)Evaluated antimicrobial properties against Staphylococcus aureus and Escherichia coli, reporting effective inhibition at low concentrations.

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